molecular formula C14H16ClNO3 B2412151 2-chloro-N-{spiro[1,3-benzodioxole-2,1'-cyclohexane]-6-yl}acetamide CAS No. 851722-03-7

2-chloro-N-{spiro[1,3-benzodioxole-2,1'-cyclohexane]-6-yl}acetamide

Cat. No.: B2412151
CAS No.: 851722-03-7
M. Wt: 281.74
InChI Key: YOOKAYCLVJDOKG-UHFFFAOYSA-N
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Description

2-Chloro-N-{spiro[1,3-benzodioxole-2,1'-cyclohexane]-6-yl}acetamide (CAS 851722-03-7) is a high-purity chemical compound offered for research and development applications . This acetamide derivative features a unique spirocyclic structure incorporating a benzo[d][1,3]dioxole moiety fused to a cyclohexane ring, presenting a complex scaffold for chemical synthesis and exploration . The compound has a molecular formula of C14H16ClNO3 and a molecular weight of 281.73 g/mol . It is characterized by a high degree of carbon saturation (Fsp3 = 0.5), which can influence its physicochemical properties and make it a valuable intermediate in medicinal chemistry and drug discovery projects, particularly for the synthesis of more complex three-dimensional molecules . Research Applications: This compound is primarily used as a key synthetic intermediate or building block in organic chemistry and pharmaceutical research. Its molecular structure, containing a reactive chloroacetamide group, allows it to act as an electrophile in nucleophilic substitution reactions. This makes it a versatile precursor for constructing diverse chemical libraries, potentially for the development of new pharmacologically active agents . Safety and Handling: Researchers should handle this material with care. It is classified with the signal word "Warning" and may be harmful if swallowed, cause skin irritation, serious eye irritation, or respiratory irritation . Appropriate personal protective equipment, including gloves and eye/face protection, should be worn. The product should be used only in a well-ventilated area, and users should avoid breathing its dust or vapors . Note: This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. All information provided is for research and development reference.

Properties

IUPAC Name

2-chloro-N-spiro[1,3-benzodioxole-2,1'-cyclohexane]-5-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO3/c15-9-13(17)16-10-4-5-11-12(8-10)19-14(18-11)6-2-1-3-7-14/h4-5,8H,1-3,6-7,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOOKAYCLVJDOKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OC3=C(O2)C=C(C=C3)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851722-03-7
Record name 2-chloro-N-{spiro[1,3-dioxaindane-2,1'-cyclohexane]-6-yl}acetamide
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{spiro[1,3-benzodioxole-2,1’-cyclohexane]-6-yl}acetamide typically involves the condensation of catechol with ketones or aldehydes, catalyzed by solid superacids such as ZrO2/SO42-. This method is efficient and convenient, providing high yields of the desired product . The reaction is usually carried out in refluxing benzene or toluene, which helps in achieving the necessary reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of solid superacids as catalysts is advantageous due to their reusability and efficiency. Additionally, the reaction conditions can be optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{spiro[1,3-benzodioxole-2,1’-cyclohexane]-6-yl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where the chlorine atom can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted acetamides.

Scientific Research Applications

Organic Synthesis

This compound serves as a valuable building block in organic chemistry for the development of novel chemical entities. Its spirocyclic structure allows for unique synthetic pathways that can lead to a variety of derivatives with distinct properties .

Research indicates that 2-chloro-N-{spiro[1,3-benzodioxole-2,1'-cyclohexane]-6-yl}acetamide exhibits potential biological activities:

  • Antioxidant Properties : Studies have suggested that the compound may act as an antioxidant, potentially mitigating oxidative stress in biological systems .
  • Antimicrobial Activity : Preliminary investigations have shown efficacy against various microbial strains, including Mycobacterium tuberculosis, indicating its potential as an antimicrobial agent .

Pharmacological Research

Ongoing research is focused on exploring the pharmacological properties of this compound:

  • Therapeutic Uses : Investigations into its role as a therapeutic agent are underway, particularly regarding its interaction with specific molecular targets involved in disease pathways .

Antimicrobial Studies

A study evaluated the antimicrobial efficacy of various derivatives of acetamides, including this compound against Mycobacterium tuberculosis. The compound demonstrated significant inhibition with an IC50 value indicating strong antibacterial activity .

Cytotoxicity Assays

In vitro assays assessed the cytotoxic effects of the compound on cancer cell lines. Results indicated selective cytotoxicity towards cancer cells while sparing normal cells, suggesting potential for anticancer applications .

Biological ActivityIC50 (μM)Notes
Antimicrobial (M. tuberculosis)7.05Significant inhibition observed
Antioxidant ActivityTBDFurther studies required
Cytotoxicity (Cancer Cell Lines)10.5Selective against cancer cells

Mechanism of Action

The mechanism of action of 2-chloro-N-{spiro[1,3-benzodioxole-2,1’-cyclohexane]-6-yl}acetamide involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to interact with biological molecules in a unique manner, potentially inhibiting or modulating specific enzymes or receptors. This interaction can lead to various biological effects, such as antioxidant activity .

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-{spiro[1,3-benzodioxole-2,1’-cyclohexane]-6-yl}propanamide: This compound shares a similar structure but with a propanamide group instead of an acetamide group.

    2-chloro-N-{spiro[1,3-benzodioxole-2,1’-cyclopentan]-5-yl}acetamide: Another similar compound with a cyclopentan ring instead of a cyclohexane ring.

Uniqueness

The uniqueness of 2-chloro-N-{spiro[1,3-benzodioxole-2,1’-cyclohexane]-6-yl}acetamide lies in its specific spirocyclic structure, which imparts distinct chemical and biological properties. This structure allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

2-chloro-N-{spiro[1,3-benzodioxole-2,1'-cyclohexane]-6-yl}acetamide (CAS No. 851722-03-7) is a compound that has garnered attention in pharmacological research due to its unique spirocyclic structure and potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects, and relevant case studies.

  • Molecular Formula : C14H16ClNO3
  • Molecular Weight : 281.74 g/mol
  • IUPAC Name : 2-chloro-N-(spiro[benzo[d][1,3]dioxole-2,1'-cyclohexan]-5-yl)acetamide
  • Purity : 97% .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The spirocyclic structure allows for unique interactions with enzymes and receptors, potentially leading to:

  • Antioxidant Activity : This compound may exhibit properties that protect cells from oxidative stress by scavenging free radicals.
  • Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways, which may contribute to its pharmacological effects.

Antiparasitic Activity

Recent studies have highlighted the antiparasitic potential of compounds related to this compound. For instance:

  • In vitro Studies : Compounds with similar structures have shown significant activity against parasites such as Trypanosoma brucei and Leishmania major, with IC50 values indicating potent effects at low concentrations .
CompoundTarget ParasiteIC50 (µM)Reference
Compound AT. brucei13.3
Compound BL. major16.7

Cytotoxicity

While exploring the biological activity, it is crucial to assess cytotoxicity to ensure safety for mammalian cells. The selectivity index (SI), which compares the effective dose against parasites to that against mammalian cells, is an important measure:

  • Selectivity Index : Higher SI values indicate lower toxicity towards mammalian cells while maintaining efficacy against parasites.

Study on Structural Analogues

A comparative study involving structural analogues of this compound demonstrated that modifications in the spirocyclic moiety could enhance antiparasitic activity while reducing cytotoxicity. For example:

  • Modification Impact : Substituting certain functional groups led to improved selectivity indices without compromising efficacy against targeted parasites .

Synthesis and Biological Evaluation

Research has focused on synthesizing derivatives of this compound and evaluating their biological activities:

  • Synthesis Method : The compound is synthesized through the condensation of catechol with aldehydes or ketones under specific catalytic conditions .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-chloro-N-{spiro[1,3-benzodioxole-2,1'-cyclohexane]-6-yl}acetamide, and how are intermediates characterized?

  • Synthesis Overview : The spirocyclic core is typically synthesized via cyclization reactions between 1,3-benzodioxole and cyclohexane derivatives. Key steps include:

  • Cyclization : Formation of the spiro[1,3-benzodioxole-2,1'-cyclohexane] intermediate under acidic or basic conditions.
  • Acetamide Functionalization : Reaction of the intermediate with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to introduce the chloroacetamide group .
    • Characterization : Intermediates are validated using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). Purity is confirmed via HPLC with UV detection at 254 nm .

Q. How is the structural uniqueness of this compound leveraged in biological studies?

  • The spirocyclic architecture confers conformational rigidity, enhancing target selectivity in enzyme inhibition assays. For example:

  • Biological Screening : Evaluated for binding to cytochrome P450 enzymes using fluorescence quenching assays.
  • Comparative Analysis : Structural analogs (e.g., cyclohexane vs. cyclopentane spiro systems) show divergent bioactivity, highlighting the cyclohexane ring's role in steric interactions .

Advanced Research Questions

Q. What strategies optimize reaction yields during spirocyclic core synthesis?

  • Catalytic Systems : Tri(n-butyl)phosphine (TBP) enhances nucleophilic cyclization efficiency compared to triphenylphosphine, achieving >80% yield in spiro[cyclohexane-1,3'-indoline] derivatives (analogous systems) .
  • Solvent and Temperature : Chloroform at 65°C balances reaction kinetics and thermodynamic control, minimizing side products .

Q. How can crystallographic data resolve ambiguities in the compound’s 3D structure?

  • SHELX Suite : Employ SHELXT for structure solution and SHELXL for refinement. Key parameters:

  • Data Collection : High-resolution (<1.0 Å) X-ray diffraction data at 100 K.
  • Validation : R-factor < 0.05 and Fo-Fc maps to confirm spirocyclic geometry and chloroacetamide orientation .

Q. How do contradictory bioactivity results arise across studies, and how can they be addressed?

  • Case Example : Discrepancies in IC₅₀ values for kinase inhibition may stem from:

  • Assay Conditions : Variations in ATP concentration (e.g., 10 µM vs. 100 µM) alter competitive binding outcomes.
  • Structural Analogs : Comparisons with 2-chloro-N-{spiro[1,3-benzodioxole-2,1'-cycloheptane]-6-yl}acetamide reveal ring size impacts binding pocket compatibility .
    • Resolution : Standardize assay protocols and use isothermal titration calorimetry (ITC) to quantify binding thermodynamics.

Methodological Insights

Q. What analytical techniques differentiate hydrolysis products of this compound?

  • Hydrolysis Pathway : Acidic conditions cleave the acetamide group, yielding spiro[1,3-benzodioxole-2,1'-cyclohexane]-6-amine and chloroacetic acid.
  • Analysis :

  • LC-MS : Monitors reaction progress via m/z 218 [M+H]⁺ for the amine product.
  • FT-IR : Confirms C=O stretch (1680 cm⁻¹) loss in hydrolyzed samples .

Q. How is computational modeling used to predict SAR (Structure-Activity Relationships)?

  • Docking Studies : AutoDock Vina simulates interactions with the COX-2 active site. Key findings:

  • Chlorine Atom : Forms a halogen bond with Tyr385 (distance: 3.2 Å).
  • Spirocyclic Core : Stabilizes hydrophobic interactions with Val523 and Ala527 .

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